molecular formula C14H25NO3 B8057564 Tert-butyl 2-hydroxy-7-azaspiro[4.5]decane-7-carboxylate

Tert-butyl 2-hydroxy-7-azaspiro[4.5]decane-7-carboxylate

Cat. No. B8057564
M. Wt: 255.35 g/mol
InChI Key: MMBMNROEWAATPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09403801B2

Procedure details

To a solution of tert-butyl 6-oxo-7-azaspiro[4.5]dec-2-ene-7-carboxylate (0.61 g, 2.44 mmol) in anhydrous THF (5 mL) was added borane-methyl sulfide complex (10.0 M, 2.45 mL, 24.5 mmol) at 0° C. After stirring for 10 min, the reaction mixture was warmed to rt and stirred overnight, then cooled down to 0° C. and a mixture of NaOH aqueous solution (3 M, 3 mL, 9 mmol) and H2O2 (30% in water, 3 mL) was added. After stirring for 5 min, the reaction mixture was heated to reflux for 5 h, then cooled down to rt and concentrated in vacuo. The residue was dissolved in water (10 mL), and extracted with EtOAc (15 mL×3). The combined organic phases were washed with brine (50 mL), and dried over anhydrous Na2SO4, then concentrated in vacuo. The residue was purified by silica gel column chromatography (EtOAc/PE (v/v)=1/5) to give the title compound as colorless oil (252 mg, 41%).
Name
tert-butyl 6-oxo-7-azaspiro[4.5]dec-2-ene-7-carboxylate
Quantity
0.61 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
reactant
Reaction Step Two
Yield
41%

Identifiers

REACTION_CXSMILES
O=[C:2]1[N:11]([C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])[CH2:10][CH2:9][CH2:8][C:3]21[CH2:7][CH:6]=[CH:5][CH2:4]2.[OH-:19].[Na+].OO>C1COCC1>[OH:19][CH:5]1[CH2:6][CH2:7][C:3]2([CH2:8][CH2:9][CH2:10][N:11]([C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])[CH2:2]2)[CH2:4]1 |f:1.2|

Inputs

Step One
Name
tert-butyl 6-oxo-7-azaspiro[4.5]dec-2-ene-7-carboxylate
Quantity
0.61 g
Type
reactant
Smiles
O=C1C2(CC=CC2)CCCN1C(=O)OC(C)(C)C
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
3 mL
Type
reactant
Smiles
OO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
cooled down to 0° C.
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
After stirring for 5 min
Duration
5 min
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 5 h
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled down to rt
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in water (10 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (15 mL×3)
WASH
Type
WASH
Details
The combined organic phases were washed with brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (EtOAc/PE (v/v)=1/5)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
OC1CC2(CC1)CN(CCC2)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 252 mg
YIELD: PERCENTYIELD 41%
YIELD: CALCULATEDPERCENTYIELD 40.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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